molecular formula C8H10ClNO B11730328 O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine

Cat. No.: B11730328
M. Wt: 171.62 g/mol
InChI Key: FZWPVNWQHMNBGX-UHFFFAOYSA-N
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Description

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H10ClNO. It is characterized by the presence of a hydroxylamine group attached to a benzene ring substituted with a chlorine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • O-[(2-chlorophenyl)methyl]hydroxylamine
  • O-[(4-methylphenyl)methyl]hydroxylamine
  • O-[(2-chloro-4-methylphenyl)ethyl]hydroxylamine

Uniqueness

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine is unique due to the specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10ClNO/c1-6-2-3-7(5-11-10)8(9)4-6/h2-4H,5,10H2,1H3

InChI Key

FZWPVNWQHMNBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CON)Cl

Origin of Product

United States

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